

Fmoc-4-(2-chlorophenyl)-Phe-OH: Structural Analysis & Application Guide[1][2]

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Compound of Interest

Compound Name: *N-Fmoc-4-(2-chlorophenyl)-L-phenylalanine*

CAS No.: 1381787-76-3

Cat. No.: B3237143

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Executive Summary

Fmoc-4-(2-chlorophenyl)-Phe-OH (often abbreviated as Fmoc-Bip(2'-Cl)-OH) is a biaryl amino acid derivative belonging to the biphenylalanine family.[1][2] Unlike standard phenylalanine, this residue features a phenyl ring substituted at the 4-position (para) with a 2-chlorophenyl group. [1][2]

This structural modification introduces significant steric bulk, hydrophobicity, and restricted rotational freedom (atropisomerism potential) into the peptide backbone.[2] It is primarily employed in medicinal chemistry to:

- Target deep hydrophobic pockets in protein-protein interaction (PPI) interfaces (e.g., p53-MDM2 inhibitors).[1][2]
- Induce or stabilize specific secondary structures (helices/turns) via pi-stacking interactions. [1][2]
- Serve as a steric probe to map receptor binding sites.[2]

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature & Identification[1]

- IUPAC Name: (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2'-chloro-[1,1'-biphenyl]-4-yl)propanoic acid[1][2]
- Common Name: Fmoc-4-(2-chlorophenyl)-L-phenylalanine; Fmoc-Bip(2'-Cl)-OH[1][2]
- Molecular Formula: `Cngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">`

H

CINO

[2]

- Molecular Weight: ~497.97 g/mol (Estimate based on parent Bip structure + Cl substitution)
[1][2]
- Chirality: L-configuration (S) at the `cngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">`
-carbon.[2]

Physicochemical Properties

| Property | Characteristic | Implication for Research |
|---------------|--------------------|---|
| Lipophilicity | High (LogP > 5) | Enhances membrane permeability; requires polar aprotic solvents (DMF, NMP) for solubilization.[1][2] |
| Steric Bulk | High | The 2'-chloro substituent creates orthogonal twist constraints between the two phenyl rings, limiting conformational space. |
| Solubility | Poor in water/MeOH | Dissolve in 100% DMF or NMP prior to coupling.[2] |
| Stability | Acid/Base Stable | Compatible with standard Fmoc SPPS cycles (TFA cleavage, Piperidine deprotection).[2] |

Synthesis: The Suzuki-Miyaura Protocol

Since this compound is a specialized building block, it is often synthesized via Suzuki-Miyaura cross-coupling of a protected 4-iodo/bromo-phenylalanine with a 2-chlorophenylboronic acid.[1][2]

Reaction Mechanism

The synthesis relies on the palladium-catalyzed coupling of Fmoc-Phe(4-I)-OH (aryl halide) and 2-chlorophenylboronic acid.[1][2]

Step-by-Step Synthesis Protocol

Reagents:

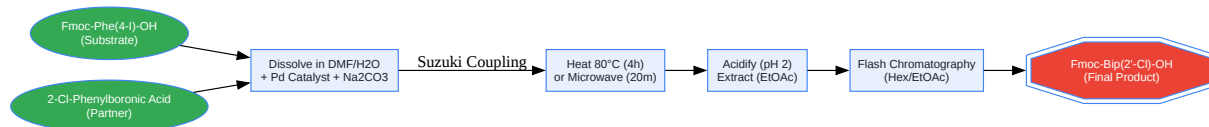
- Substrate: Fmoc-4-iodo-L-phenylalanine (1.0 eq)
- Coupling Partner: 2-chlorophenylboronic acid (1.2 eq)[1][2]

- Catalyst: Pd(OAc)
(5 mol%) or Pd(PPh)
)
- Ligand: Triphenylphosphine (if using Pd(OAc)
)^[2]
- Base: CO
(2.0 eq, dissolved in minimal water)^[2]
- Solvent: DMF:Water (9:1) or Toluene:Ethanol:Water^{[1][2]}

Procedure:

- Dissolution: Dissolve Fmoc-Phe(4-I)-OH and the boronic acid in the solvent system under an inert atmosphere (Argon/Nitrogen).
- Catalysis: Add the Palladium catalyst and base.^[2]
- Reaction: Heat to 70–80°C for 4–6 hours. Note: Microwave irradiation (100°C, 10-20 min) significantly improves yield and reduces racemization risk.^{[1][2]}
- Quench: Cool to room temperature, dilute with water, and acidify to pH 2-3 with 1M HCl.
- Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine.^[2]
- Purification: Dry over MgSO₄, concentrate, and purify via Flash Column Chromatography (Hexane:Ethyl Acetate gradient).

Synthesis Workflow Diagram



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Caption: Suzuki-Miyaura cross-coupling workflow for the synthesis of Fmoc-Bip(2'-Cl)-OH from iodinated phenylalanine precursors.

Solid Phase Peptide Synthesis (SPPS) Integration

Integrating Fmoc-4-(2-chlorophenyl)-Phe-OH into a peptide sequence requires modified protocols due to its hydrophobicity and steric hindrance.[1][2]

Critical Handling Parameters

- Solvent: Use NMP (N-methyl-2-pyrrolidone) or DMF for all coupling steps.[1][2] Avoid DCM as it may cause aggregation of hydrophobic segments.[2]
- Loading: Low loading resins (0.2 – 0.4 mmol/g) are recommended to prevent steric crowding on the solid support.[2]

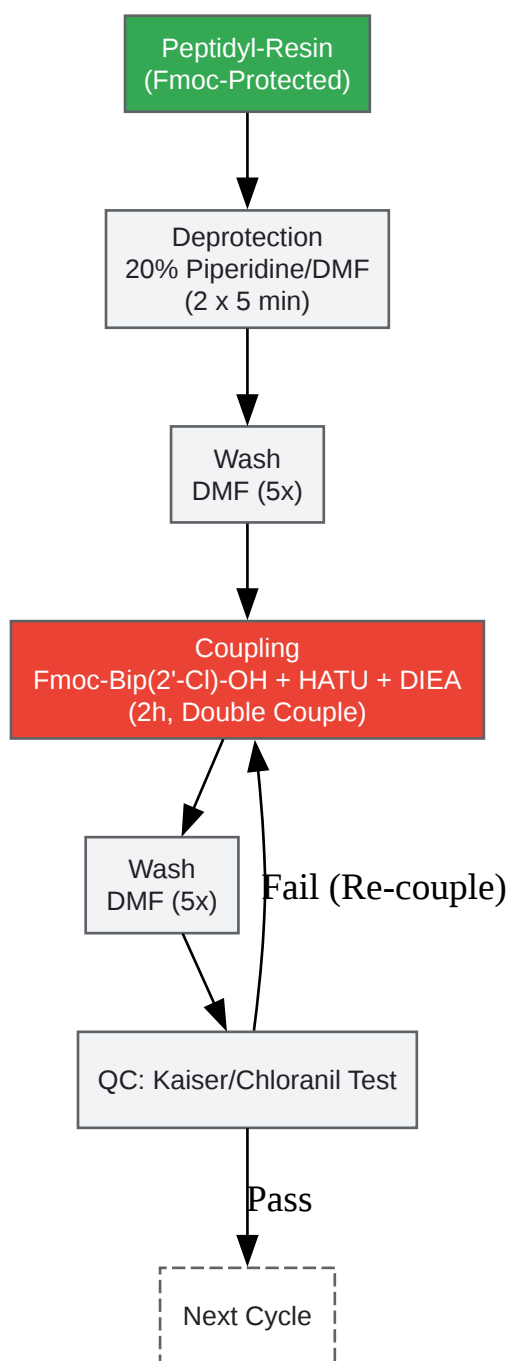
Optimized Coupling Protocol

Standard HBTU/DIC methods often fail for this bulky residue.[2] Use the following high-efficiency protocol:

- Activation:
 - Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.[1][2]
 - Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).[1][2]
 - Ratio: AA : HATU : DIEA = 3 : 2.9 : 6 (molar equivalents relative to resin).[2]

- Coupling:
 - Pre-activate for 30 seconds.[\[2\]](#)
 - Add to resin.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
 - Time: 2 hours at Room Temperature or 1 hour at 50°C (Microwave).
 - Double Coupling: Highly recommended.[\[2\]](#) Repeat the coupling step with fresh reagents.
- Monitoring:
 - Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).[\[2\]](#) Note that bulky residues may give false negatives; micro-cleavage and HPLC/MS analysis is the gold standard for verification.

SPPS Cycle Diagram



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Caption: Optimized SPPS cycle for sterically hindered biphenylalanine derivatives.

Applications in Drug Discovery[5] Protein-Protein Interaction (PPI) Inhibitors

The 2-chlorophenyl moiety acts as a "hydrophobic anchor."^{[1][2]} In helix-mimetic peptides (e.g., stapled peptides), this residue can replace native Leucine, Phenylalanine, or Tryptophan to increase binding affinity by 10-100 fold.^{[1][2]}

- Mechanism: The orthogonal twist of the biphenyl system allows the residue to project deeply into hydrophobic grooves (e.g., the p53 binding pocket of MDM2/MDMX).

Conformational Control

The chlorine atom at the 2-position creates steric clash with the peptide backbone and the adjacent phenyl ring. This restricts the

and

torsion angles, forcing the peptide into specific conformations that can stabilize alpha-helical turns.

References

- Synthesis of Fmoc-Protected Arylphenylalanines via Suzuki-Miyaura Cross-Coupling Source: ResearchGate / Tetrahedron Context: Detailed methodology for synthesizing Bip derivatives using Fmoc-Phe(4-I)-OH.
- Fmoc Solid Phase Peptide Synthesis: A Practical Approach Source: Oxford University Press / ChemPep Context:^{[1][2]} Standard protocols for handling hydrophobic and sterically hindered amino acids in SPPS.^[2]
- Halogen Bonding in Peptide Engineering Source: CrystEngComm (RSC) Context:^{[1][2]} Structural implications of halogenated phenylalanine derivatives in self-assembly and hydrogel formation.^[2]
- PubChem Compound Summary: Fmoc-4-chloro-L-phenylalanine Source: National Center for Biotechnology Information (NCBI) Context:^{[1][2]} Baseline physicochemical data for the parent chlorinated phenylalanine class. ^{[1][2]}

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Sources

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